![molecular formula C14H13FN2O3S B5437067 2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B5437067.png)
2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
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Overview
Description
2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thiourea and α-haloketones. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with propanoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(2-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
- 2-[[2-(2-Bromophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
- 2-[[2-(2-Iodophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
Uniqueness
2-[[2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs
Properties
IUPAC Name |
2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-7-11(12(18)16-8(2)14(19)20)21-13(17-7)9-5-3-4-6-10(9)15/h3-6,8H,1-2H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBDNQATGBXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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